2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate
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Overview
Description
2-((1S,4S)-2-Oxa-5-azabicyclo[221]heptan-5-YL)ethan-1-OL oxalate is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Incorporation of Functional Groups:
Oxalate Formation: The final step involves the reaction of the bicyclic compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of oxygen and nitrogen atoms in the structure can facilitate hydrogen bonding and other interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic core but lacks the oxirane and azabicyclo groups.
Norbornyl alcohol: Another bicyclic compound with a similar structure but different functional groups.
2-Norbornanol: Similar to norbornyl alcohol, with slight variations in the bicyclic framework.
Uniqueness
2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO6 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid |
InChI |
InChI=1S/C7H13NO2.C2H2O4/c9-2-1-8-4-7-3-6(8)5-10-7;3-1(4)2(5)6/h6-7,9H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m0./s1 |
InChI Key |
DPUKMZGVRPINTJ-LEUCUCNGSA-N |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CO2)CCO.C(=O)(C(=O)O)O |
Canonical SMILES |
C1C2CN(C1CO2)CCO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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